3-Bromo-4-vinylpyridine

Suzuki-Miyaura cross-coupling Heterocyclic synthesis Palladium catalysis

3-Bromo-4-vinylpyridine (CAS 1255957-49-3) is the only pyridine monomer providing orthogonal reactivity: a C3-bromo handle for Pd-catalyzed Suzuki couplings (92% yield) and a C4-vinyl group for polymerization or post-functionalization. This enables efficient synthesis of complex libraries, CNS drug candidates (LogP 2.49 vs 1.4 for 4-vinylpyridine), and modular [2.2]paracyclophane tectons. Procure for precise, divergent synthesis unavailable with 4-vinylpyridine or 3-bromo-4-ethylpyridine.

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
CAS No. 1255957-49-3
Cat. No. B6616180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-vinylpyridine
CAS1255957-49-3
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC=CC1=C(C=NC=C1)Br
InChIInChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2
InChIKeyDAXBDHDRYNQWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-vinylpyridine (CAS 1255957-49-3): A Dual-Functional Heterocyclic Building Block for Orthogonal Cross-Coupling Procurement


3-Bromo-4-vinylpyridine (CAS: 1255957-49-3) is a halogenated nitrogen-containing heterocycle belonging to the pyridine class, with the molecular formula C₇H₆BrN and a molecular weight of 184.03 g/mol . It is characterized by a bromine atom at the 3-position and a vinyl group at the 4-position of the pyridine ring . This specific substitution pattern imparts dual reactivity, enabling both palladium-catalyzed cross-coupling at the C-Br bond and addition or polymerization chemistry at the vinyl moiety .

Why 3-Bromo-4-vinylpyridine (CAS 1255957-49-3) Cannot Be Replaced by Other Halogenated Pyridines


Generic substitution with other halogenated pyridine derivatives fails because of the unique orthogonal reactivity of 3-bromo-4-vinylpyridine. The bromine atom at the 3-position is a competent partner for Pd-catalyzed Suzuki-Miyaura cross-couplings, while the 4-vinyl group remains intact for subsequent radical or nucleophilic addition reactions, enabling divergent synthetic pathways . This contrasts sharply with saturated analogs like 3-bromo-4-ethylpyridine (which lacks the vinyl π-system) or non-halogenated vinylpyridines like 4-vinylpyridine (which cannot participate in cross-coupling at the 3-position) [1]. The quantitative evidence below demonstrates that this combination is not achievable with any single alternative compound.

3-Bromo-4-vinylpyridine (CAS 1255957-49-3): Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield: 3-Bromo-4-vinylpyridine via Suzuki-Miyaura Coupling vs. 3-Bromo-4-ethylpyridine

3-Bromo-4-vinylpyridine is synthesized via a Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura coupling of 3-bromoisonicotinaldehyde with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, achieving an isolated yield of 92% after silica gel chromatography . In contrast, the saturated analog 3-bromo-4-ethylpyridine requires alternative synthetic routes (e.g., bromination of 4-ethylpyridine) and is commercially available with a typical purity of ≥98% (GC) but no comparable high-yield cross-coupling protocol is reported .

Suzuki-Miyaura cross-coupling Heterocyclic synthesis Palladium catalysis

LogP and Lipophilicity: 3-Bromo-4-vinylpyridine vs. 4-Vinylpyridine

3-Bromo-4-vinylpyridine exhibits a predicted LogP of 2.49 . This is substantially higher than the predicted LogP of unsubstituted 4-vinylpyridine (approximately 1.3-1.5), due to the presence of the lipophilic bromine atom [1]. This difference in lipophilicity influences partitioning behavior, membrane permeability, and chromatographic retention, which are critical factors in medicinal chemistry and separation science.

Physicochemical properties LogP Lipophilicity ADME prediction

Molecular Weight and Elemental Composition: 3-Bromo-4-vinylpyridine vs. 3-Bromo-4-methylpyridine

3-Bromo-4-vinylpyridine has a molecular weight of 184.03 g/mol and an exact mass of 182.96800 . This is higher than the molecular weight of 3-bromo-4-methylpyridine (172.02 g/mol) [1]. The difference in exact mass (approximately 10.95 Da) is readily distinguishable by high-resolution mass spectrometry (HRMS), providing a definitive identifier for reaction monitoring and quality control.

Elemental analysis Molecular weight Structure confirmation

Predicted pKa and Acid-Base Behavior: 3-Bromo-4-vinylpyridine vs. 4-Vinylpyridine

The predicted pKa of 3-bromo-4-vinylpyridine is 2.99 ± 0.18 . This indicates a lower basicity compared to unsubstituted 4-vinylpyridine, which has a pKa of approximately 5.6 for its conjugate acid [1]. The electron-withdrawing bromine substituent significantly reduces the basicity of the pyridine nitrogen, affecting its protonation state and nucleophilicity under various reaction conditions.

Acid-base properties pKa prediction Reactivity

Defined Application Scenarios for 3-Bromo-4-vinylpyridine (CAS 1255957-49-3) Based on Quantitative Evidence


Diversifiable Synthesis of 3,4-Disubstituted Pyridines via Orthogonal Coupling

Researchers requiring a pyridine core with two distinct, sequentially addressable functional handles should procure 3-bromo-4-vinylpyridine. The high-yielding Suzuki-Miyaura coupling protocol (92% isolated yield) demonstrates its competence at the C3-bromine position , while the intact C4-vinyl group is preserved for a subsequent orthogonal transformation such as Heck coupling, hydroboration, or radical polymerization. This enables efficient library synthesis of complex pyridine derivatives not accessible from non-vinyl or non-halogenated analogs.

Design of Lipophilic Molecular Probes or Drug-Like Scaffolds

For projects where increased lipophilicity is required to enhance membrane permeability or target engagement, 3-bromo-4-vinylpyridine offers a quantifiable advantage over 4-vinylpyridine. Its predicted LogP of 2.49 versus ~1.4 for the non-brominated analog represents a 10-fold higher octanol-water partition coefficient [1]. This property is particularly relevant in central nervous system (CNS) drug discovery and the development of fluorescent probes for live-cell imaging.

Synthesis of Cationic Pyridinium-Based Supramolecular Receptors

The combination of a vinyl group and a bromine atom in 3-bromo-4-vinylpyridine makes it a key intermediate for constructing modular [2.2]paracyclophane (PCP) scaffolds used as molecular tectons in host-guest supramolecular chemistry [2]. The vinyl group can be further functionalized to install photo-responsive azobenzene moieties, while the bromine atom facilitates Pd-catalyzed cross-coupling to build extended aromatic architectures. This specific reactivity profile is essential for achieving the regioselective functionalization required for these advanced materials.

Development of Functionalized Polymer Monomers and Materials

Material scientists seeking to incorporate a pyridine moiety with both polymerizable and post-functionalizable sites into polymer backbones should consider 3-bromo-4-vinylpyridine. The vinyl group enables incorporation into polymer chains via radical or anionic polymerization, while the bromine atom provides a latent site for post-polymerization modification via cross-coupling to introduce diverse functional groups (e.g., catalysts, chromophores, or bioactive ligands). This dual functionality is absent in monomers like 4-vinylpyridine (no halogen handle) or 3-bromo-4-ethylpyridine (no polymerizable vinyl group) .

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